molecular formula C11H7ClF3NO2S2 B1597579 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride CAS No. 568577-83-3

4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride

Cat. No.: B1597579
CAS No.: 568577-83-3
M. Wt: 341.8 g/mol
InChI Key: FIPBWMJINRBLKG-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl chloride is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a trifluoromethyl group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl chloride typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 4-methyl-2-(trifluoromethyl)benzamide with thionyl chloride to form the thiazole core. Subsequent chlorosulfonation introduces the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The thiazole ring can be reduced to form thiazolidines.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

  • Substitution reactions often require nucleophiles like amines or alcohols, with suitable solvents and temperatures.

Major Products Formed:

  • Oxidation: 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonic acid

  • Reduction: 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-5-sulfonyl chloride

  • Substitution: Various substituted thiazoles depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, the compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological interactions and pathways.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the synthesis of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound's binding affinity and selectivity.

Comparison with Similar Compounds

  • 4-Methyl-2-(trifluoromethyl)benzoic acid

  • 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolylmethylthio)phenoxy)acetic acid

Uniqueness: 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl chloride stands out due to its combination of a thiazole ring, trifluoromethyl group, and sulfonyl chloride group. This unique structure provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO2S2/c1-6-10(20(12,17)18)19-9(16-6)7-2-4-8(5-3-7)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPBWMJINRBLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383277
Record name 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568577-83-3
Record name 4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568577-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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